
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate is an organic compound characterized by the presence of both difluoro and trifluoromethanesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-pentenyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-penten-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The difluoro group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The double bond in the pentenyl group can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a difluoro ketone.
Applications De Recherche Scientifique
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for the development of pharmaceuticals.
Material Science: It can be used in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound’s reactivity makes it useful in probing biological systems and studying enzyme mechanisms.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-4-pentenyl trifluoromethanesulfonate exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The difluoro group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in both chemical and biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoroethyl trifluoromethanesulfonate
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate is unique due to the presence of both a difluoro group and a pentenyl group, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Numéro CAS |
110482-98-9 |
|---|---|
Formule moléculaire |
C6H7F5O3S |
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
2,2-difluoropent-4-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7F5O3S/c1-2-3-5(7,8)4-14-15(12,13)6(9,10)11/h2H,1,3-4H2 |
Clé InChI |
QQDLKYJRCPBOGK-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(COS(=O)(=O)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


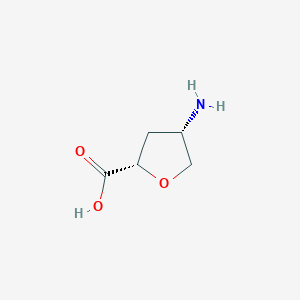
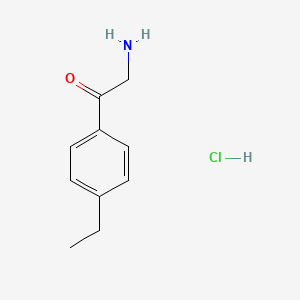
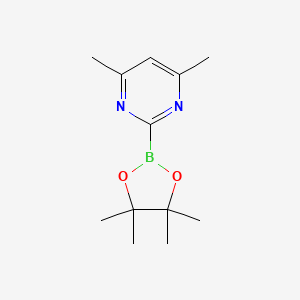

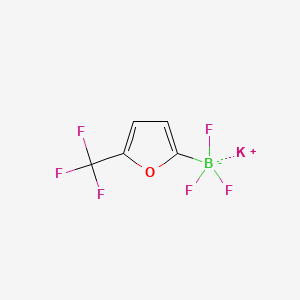


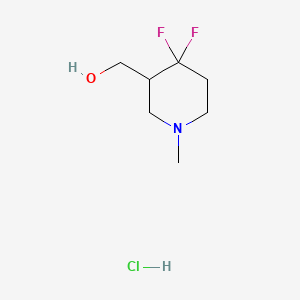
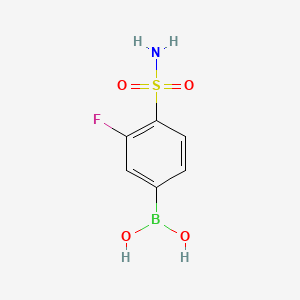
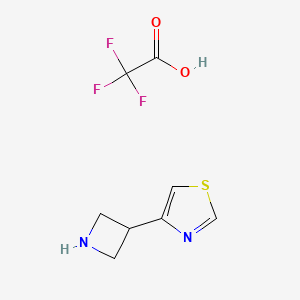
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
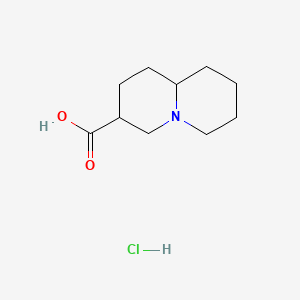

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
